Benzyl 4-oxochromene-2-carboxylate
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Overview
Description
Benzyl 4-oxo-4H-chromene-2-carboxylate is an organic compound with the molecular formula C17H12O4. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-oxo-4H-chromene-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of Benzyl 4-oxochromene-2-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 4-oxo-4H-chromene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-oxochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-chromene-2-carboxylic acid: A closely related compound with similar chemical properties and applications.
2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one: Another derivative with distinct biological activities.
Spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione: A compound with unique structural features and applications.
Uniqueness
Benzyl 4-oxo-4H-chromene-2-carboxylate stands out due to its specific benzyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
108981-97-1 |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27g/mol |
IUPAC Name |
benzyl 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C17H12O4/c18-14-10-16(21-15-9-5-4-8-13(14)15)17(19)20-11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
XTSABVJRUHBGIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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